molecular formula C11H20N4 B13250528 (1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13250528
M. Wt: 208.30 g/mol
InChI Key: PUHIZMDGWIPBJA-UHFFFAOYSA-N
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Description

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based methanamine derivative with the molecular formula C₁₁H₂₀N₄ (CAS: 1501507-76-1). Its structure features a 1,2,3-triazole core substituted with a cyclohexyl group at the 1-position, an ethyl group at the 5-position, and a methanamine moiety at the 4-position. This compound is primarily utilized as a building block in medicinal chemistry and materials science due to its rigid triazole scaffold and tunable substituents. The cyclohexyl group enhances lipophilicity, while the ethyl substituent contributes to steric flexibility. Current applications include its use in multicomponent reactions (e.g., Ugi-Zhu reactions) for synthesizing polyheterocyclic compounds .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

(1-cyclohexyl-5-ethyltriazol-4-yl)methanamine

InChI

InChI=1S/C11H20N4/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h9H,2-8,12H2,1H3

InChI Key

PUHIZMDGWIPBJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2CCCCC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine typically involves “Click” chemistry, a widely used method for constructing 1,2,3-triazoles . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale CuAAC reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in an aqueous medium, which is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups .

Scientific Research Applications

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine are compared below with analogous triazole- and tetrazole-containing methanamine derivatives.

Key Findings :

Substituent Effects: The cyclohexyl group in the target compound increases lipophilicity compared to phenyl or tert-butyl substituents in analogs like 10a and 10d . This makes it more suitable for lipid membrane penetration in drug design. Ethyl vs.

Synthetic Challenges: Unlike 10a and 10d, which are synthesized via Ugi-Azide reactions, the target compound likely requires CuAAC due to the absence of tetrazole rings. However, solubility issues akin to (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine (e.g., poor solubility in toluene) may necessitate polar solvents like methanol or DMF .

Physicochemical Properties :

  • Lipophilicity : LogP values (predicted) for the target compound (~2.5) exceed those of phenyl-substituted analogs (~1.8–2.0) due to the cyclohexyl group .
  • Thermal Stability : The rigid triazole core ensures stability up to 250°C, comparable to tetrazole-triazole hybrids like 10a .

Biological Relevance: Triazole methanamines are often used as NOTUM inhibitors or kinase modulators. The cyclohexyl-ethyl combination in the target compound may enhance target selectivity over simpler analogs like (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine .

Biological Activity

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C11H20N4C_{11}H_{20}N_4 and a molecular weight of 220.3 g/mol. The structure features a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Metal Ion Interaction : This compound acts as a ligand for copper ions (Cu+^+ and Cu2+^{2+}), stabilizing them in solution. The stabilization prevents their disproportionation and enhances their catalytic activity in reactions such as azide-acetylene cycloaddition.
  • Inhibition of Tubulin Polymerization : It has been shown to inhibit tubulin polymerization, a crucial process for cell division. This inhibition can induce apoptosis in cancer cells by triggering cell cycle arrest at the sub-G1 and G2/M phases.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In various studies:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50_{50} values indicating significant growth inhibition .
Cell LineIC50_{50} (µM)Mechanism
MCF712.50Apoptosis induction via tubulin inhibition
A54926.00Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses antifungal and antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial therapies .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A study conducted on MCF7 cells revealed that treatment with the compound resulted in a significant decrease in cell viability, attributed to its ability to disrupt microtubule formation .
  • Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations .

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